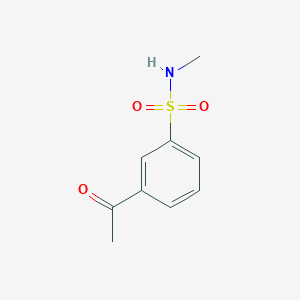
3-acetyl-N-methylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C9H11NO3S and a molecular weight of 213.25 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 3-acetyl-N-methylbenzene-1-sulfonamide involves a reaction with 3-acetylbenzene-1-sulfonyl chloride and methylamine in acetonitrile and diisopropyl ethyl amine . The reaction is stirred at 25°C over 19 hours, and the solvent is removed in-vacuo. The resulting oil is purified by Biotage chromatography to afford 3-acetyl-N-methylbenzenesulfonamide as a white solid .Molecular Structure Analysis
The molecular structure of 3-acetyl-N-methylbenzene-1-sulfonamide consists of a benzene ring attached to a sulfonamide group and an acetyl group . The sulfonamide group contains a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving 3-acetyl-N-methylbenzene-1-sulfonamide are not mentioned in the search results, sulfonamides in general are known to undergo a variety of chemical reactions. They can react with amines to form sulfonamides, and with sodium azide to form sulfonyl azides .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-acetyl-N-methylbenzene-1-sulfonamide include a molecular weight of 213.25 and a molecular formula of C9H11NO3S . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Catalyst-Free Arylation
3-acetyl-N-methylbenzene-1-sulfonamide: can be used in catalyst-free arylation processes. This method involves the arylation of sulfonamides with boronic acids to afford diaryl sulfones via visible light-mediated N–S bond cleavage . This approach is significant for its simplicity, functional group tolerance, and high efficiency. It’s particularly useful for the late-stage functionalization of diverse sulfonamides, which is a crucial step in pharmaceutical science and organic synthesis .
Antibacterial Applications
The sulfonamide functional group is foundational for many antimicrobial drugs. In vivo, sulfonamides like 3-acetyl-N-methylbenzene-1-sulfonamide exhibit a range of pharmacological activities. They are used to treat a diverse array of diseases due to their anti-carbonic anhydrase and anti-t dihydropteroate synthetase properties. This includes applications in diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Drug Discovery
Sulfonamides are prevalent in bioactive molecules and commercial chemicals. The transformation of the sulfonamide skeleton to other groups, such as sulfones, is a convenient method to construct a pharmacophore-containing molecule library for drug discovery. The activation of sulfonamides could also be used for the deprotection of sulfonyl group-protected amines .
Environmental Toxicity Studies
Research into sulfonamides also extends to environmental toxicity studies. Sulfonamides are not readily biodegradable and can cause various side effects, including diseases of the digestive and respiratory tracts. Studies on compounds like 3-acetyl-N-methylbenzene-1-sulfonamide help understand the environmental impact and management of these drugs .
Biophysical Interactions
The study of biophysical interactions of sulfonamides is crucial for understanding their structure, antibacterial property, and toxicity3-acetyl-N-methylbenzene-1-sulfonamide can be used to explore these interactions, which are vital for designing drugs with fewer side effects and improved efficacy .
Synthesis of Sulfonamide-Based Compounds
The compound can be involved in the synthesis of new sulfonamide-based molecules. These synthesized compounds are then tested for their biological activity, which can lead to the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
3-acetyl-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S/c1-7(11)8-4-3-5-9(6-8)14(12,13)10-2/h3-6,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXZAVZKXPUNCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-N-methylbenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

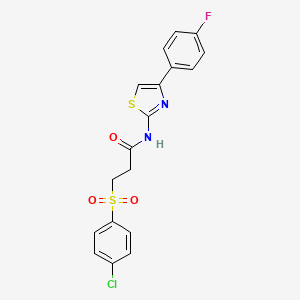
![1-(3-chlorophenyl)-3-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2886386.png)

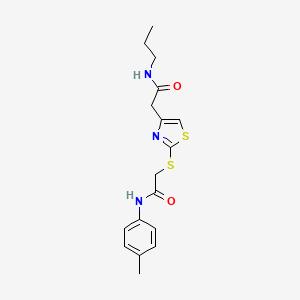

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide](/img/structure/B2886391.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2886393.png)

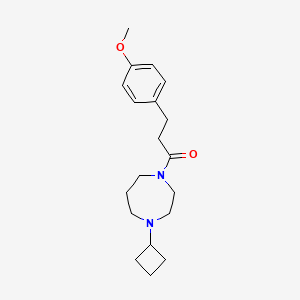
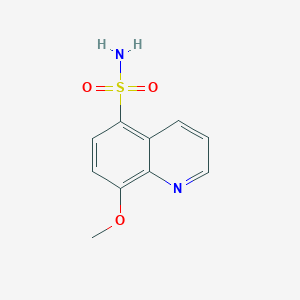
![1-(2,3-dimethylphenyl)-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2886404.png)
![Ethyl 4-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2886406.png)
![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetamide](/img/structure/B2886407.png)
![5-(indoline-1-carbonyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2886408.png)